6-Chloro-2-phenylphenol sodium salt
CAS No.: 10605-11-5
Cat. No.: VC20961275
Molecular Formula: C12H8ClNaO
Molecular Weight: 226.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10605-11-5 |
|---|---|
| Molecular Formula | C12H8ClNaO |
| Molecular Weight | 226.63 g/mol |
| IUPAC Name | sodium;2-chloro-6-phenylphenolate |
| Standard InChI | InChI=1S/C12H9ClO.Na/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
| Standard InChI Key | ILIQNZKNKDDYBT-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+] |
| SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+] |
Introduction
Chemical Structure and Properties
6-Chloro-2-phenylphenol sodium salt, also known as sodium 2-chloro-6-phenyl phenate, is the sodium salt of 6-chloro-2-phenylphenol. It contains a biphenyl structure with chlorine substitution at the 6-position and a sodium-neutralized hydroxyl group at the 2-position.
Physical and Chemical Data
The compound's key physicochemical properties are summarized in the following table:
Synthesis and Preparation
The synthesis of 6-chloro-2-phenylphenol, the precursor to its sodium salt, typically involves selective chlorination of 2-phenylphenol.
Laboratory Preparation
The preparation of chlorinated phenylphenols, including 6-chloro-2-phenylphenol, can be accomplished through direct chlorination of 2-phenylphenol (o-phenylphenol) in acetic acid. The process involves:
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Chlorine gas is passed into a solution of o-phenylphenol in acetic acid at low temperatures (0-5°C)
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The reaction is monitored until the weight increase corresponds to theoretical calculations
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The reaction mixture is evaporated under reduced pressure
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Purification is performed via column chromatography or through formation of barium salts
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6-chloro-2-phenylphenol with a melting point of 72-73°C is obtained
Applications and Uses
6-Chloro-2-phenylphenol sodium salt possesses significant biocidal properties that make it valuable in multiple contexts.
Agricultural Applications
The compound is primarily classified as a pesticide by the National Institute for Occupational Safety and Health (NIOSH), indicating its importance in agricultural applications. Its primary functions include:
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Fungicidal activity, particularly effective against crop pathogens
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Protection of harvested produce from fungal deterioration
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Component in agricultural formulations designed for plant disease control
Biological Activity and Mechanism of Action
The biological activity of 6-chloro-2-phenylphenol sodium salt stems from its structural characteristics and chemical properties.
Antimicrobial Mechanism
The antimicrobial action of phenolic compounds generally involves:
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Disruption of cellular membranes
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Interference with cellular metabolism
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Inhibition of enzyme systems critical to microorganism survival
The chlorine substitution at the 6-position potentially enhances these activities compared to the unsubstituted 2-phenylphenol, offering broader spectrum activity or increased potency against certain organisms . The sodium salt formulation increases water solubility while retaining the biological activity of the parent compound.
Comparison with Related Compounds
The following table compares 6-chloro-2-phenylphenol sodium salt with structurally related compounds:
Research Findings
The herbicidal activities of chloro-substituted phenylphenols have been investigated, revealing that derivatives of o-phenylphenol and p-phenylphenol exhibit different biological properties . This suggests that the position of substitution on the phenylphenol backbone significantly influences the compound's activity profile and potential applications.
While specific research focused exclusively on 6-chloro-2-phenylphenol sodium salt is limited in the provided search results, studies on related chlorophenols indicate that:
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